molecular formula C17H14N6OS B6428663 3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034518-81-3

3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No.: B6428663
CAS No.: 2034518-81-3
M. Wt: 350.4 g/mol
InChI Key: JKLFOZNDLJZNNB-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a triazole ring connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-dicarbonyl compound. Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-{[1-(furan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(1H-pyrazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide imparts unique electronic properties that can enhance its interactions with biological targets or materials. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-17(13-4-1-5-15(10-13)22-8-3-7-19-22)18-11-14-12-23(21-20-14)16-6-2-9-25-16/h1-10,12H,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLFOZNDLJZNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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